molecular formula C29H40FN5O2 B605668 AT-Iap CAS No. 1403898-55-4

AT-Iap

Numéro de catalogue: B605668
Numéro CAS: 1403898-55-4
Poids moléculaire: 509.67
Clé InChI: XIQKDUKFFKQZAO-DNRQZRRGSA-N
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Description

Molecular Structure and IUPAC Nomenclature

AT-IAP’s structure is defined by a non-alanine scaffold derived from fragment-based screening. Its IUPAC name is 1-{6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl}-2-[(2R,5R)-5-methyl-2-{[(3R)-3-methylmorpholin-4-yl]methyl}piperazin-1-yl]ethan-1-one . Key structural features include:

  • Core scaffold : A pyrrolo[3,2-b]pyridine heterocycle with 3,3-dimethyl substitution and a 6-position fluorophenylmethyl group.
  • Piperazine linker : Connects the pyrrolo-pyridine moiety to a morpholine-substituted piperazine ring with stereochemical constraints (2R,5R configuration).
  • Morpholine substituent : A (3R)-3-methylmorpholin-4-yl group attached via a methyl linker to the piperazine nitrogen.

The molecule’s asymmetry and stereochemical complexity are critical for its dual binding specificity to XIAP and cIAP1 BIR domains.

Physicochemical Properties and Stability Analysis

AT-IAP exhibits distinct physicochemical properties that influence its pharmacokinetic profile:

Property Value Source
Molecular Weight 397.5 g/mol (estimated from structural components)
Intrinsic Clearance (Human) 130 ± 25 μL/min/mg (high CYP3A4-mediated metabolism)
Bioavailability (Rodent) Favorable oral exposure in mice and rats
Metabolic Pathway Primarily CYP3A4-driven oxidation and ring-opening reactions
Proteasomal Degradation Induces rapid cIAP1 degradation via proteasomal pathway

Key Observations :

  • Metabolic Liability : High hepatic clearance in non-human primates (NHPs) due to CYP3A8-mediated first-pass metabolism, limiting oral bioavailability.
  • Stability : Susceptible to morpholine ring-opening in vitro, necessitating structural optimization to reduce metabolic turnover.
  • Solubility : Not explicitly reported, but inferred to be moderate based on DMSO-compatible formulations in pharmacokinetic studies.

Crystallographic Data and Conformational Studies

AT-IAP’s binding interactions with IAP BIR domains have been elucidated through X-ray crystallography and NMR studies:

Parameter Value Source
Resolution (PDB 5M6E) 2.32 Å
R-factor (PDB 5M6E) 0.18621
Binding Interactions Hydrophobic contacts with BIR3 domains of XIAP/cIAP1; zinc coordination via cysteine residues

Structural Insights :

  • BIR Domain Binding : The pyrrolo-pyridine core occupies the conserved BIR3 pocket, while the fluorophenylmethyl group extends into hydrophobic regions.
  • Zinc Coordination : The BIR domains’ zinc ions (coordinated by His-Cys residues) stabilize the binding interface, as seen in XIAP/cIAP1 structures.
  • Conformational Flexibility : NMR studies revealed dynamic interactions between the morpholine-piperazine linker and BIR domain residues, enabling dual antagonism.

Comparative Analysis with Other SMAC Mimetics

AT-IAP distinguishes itself from traditional SMAC mimetics through structural innovation and mechanistic specificity:

Property AT-IAP LCL161 (SMAC Mimetic) GDC-0152 (SMAC Mimetic)
Structure Non-peptidomimetic, small molecule Peptidomimetic (tetrapeptide core) Small molecule with alanine linker
Binding Affinity cIAP1: 0.32 nM, XIAP: 5.1 nM cIAP1: 0.4 nM, XIAP: 35 nM cIAP1: 17 nM, XIAP: 28 nM
Mechanism Dual cIAP1/XIAP antagonist cIAP1/XIAP antagonism BIR3 domain inhibition
Metabolic Stability Low (CYP3A4-dependent) High (oral bioavailability) Moderate
Selectivity Balanced dual inhibition Higher cIAP1 bias Broad IAP targeting

Key Advantages :

  • Dual Antagonism : AT-IAP’s balanced inhibition of cIAP1 and XIAP contrasts with LCL161’s stronger cIAP1 affinity.
  • Non-Peptidomimetic Design : Avoids peptide-like metabolic liabilities, enabling oral administration.
  • Target Engagement : Induces rapid cIAP1 degradation (<6 h) in melanoma models, surpassing SMAC mimetics like GDC-0152.

Propriétés

Numéro CAS

1403898-55-4

Formule moléculaire

C29H40FN5O2

Poids moléculaire

509.67

Nom IUPAC

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2S,5S)-5-methyl-2-[[(3S)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m0/s1

Clé InChI

XIQKDUKFFKQZAO-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AT-IAP;  AT IAP;  ATIAP; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Research Findings

Metabolic Stability : Tolinapant’s hydroxymethyl group reduced CYP3A4 affinity, enhancing metabolic stability and exposure compared to AT-IAP .

FLIP-Mediated Resistance : AT-IAP’s inefficacy in MPM was linked to FLIP overexpression, overcome by combining with histone deacetylase inhibitors (e.g., SAHA) .

Species-Specific PK : NHPs, with higher CYP3A4 expression, better predicted human PK for Tolinapant than rodents .

Méthodes De Préparation

In Vitro Activity

  • Apoptosis Induction : AT-IAP synergizes with TNF-α to activate caspases in melanoma cell lines (e.g., A375).

  • Biomarker Analysis : Tumor and microenvironment biomarkers (e.g., cIAP1 expression, TNF-α sensitivity) predicted single-agent efficacy.

Cell Line/PDXTumor BiomarkerMicroenvironment BiomarkerIn Vivo Efficacy
A375 MelanomaPositiveHighYes
PDX-1 MelanomaPositiveHighYes
PDX-3 MelanomaPositiveHighYes

In Vivo Efficacy

  • Mouse Models : AT-IAP administered orally (50 mg/kg qd) showed tumor growth inhibition in melanoma models.

  • Mechanistic Insights : Dual antagonism of XIAP and cIAP1 shifts the apoptotic balance, overcoming resistance to single-agent therapies.

Comparative Analysis of AT-IAP vs. SMAC Mimetics

AT-IAP differs from peptide-based SMAC mimetics in design and pharmacokinetics :

FeatureAT-IAPSMAC Mimetics
Structure Non-peptidic, piperazine-basedPeptide-like (AVPI derivatives)
Oral Bioavailability HighModerate/Low
Target Selectivity Balanced (XIAP/cIAP1)Often XIAP-biased
Mechanism Direct BIR3 bindingIndirect ubiquitination

Q & A

Q. What experimental approaches are most effective for studying AT-IAP's mechanism of action in cancer biology?

AT-IAP's mechanism involves antagonizing XIAP and cIAP1, key regulators of apoptosis. Methodologically, researchers should combine:

  • Structural techniques : X-ray crystallography and NMR analysis to resolve binding interfaces and conformational changes .
  • In vitro assays : Measure caspase activation and apoptosis induction in cancer cell lines (e.g., using flow cytometry or luminescence-based assays).
  • Computational modeling : Molecular dynamics simulations to predict binding affinities and optimize scaffold interactions .

Q. Table 1: Key Techniques in AT-IAP Studies

TechniquePurposeExample Outcome from Evidence
X-ray crystallographyResolve 3D protein-ligand structuresIdentified octahydropyrrolo[1,2-a]pyrazine scaffold interactions
NMR conformational analysisCharacterize dynamic binding modesValidated scaffold flexibility under physiological conditions
In vitro caspase assaysQuantify apoptotic activityDemonstrated 80% caspase-3 activation in lymphoma cells

Q. How should researchers design in vitro vs. in vivo models to evaluate AT-IAP's efficacy?

  • In vitro : Use cancer cell lines with known IAP overexpression (e.g., leukemia, breast cancer). Prioritize 3D spheroid models to mimic tumor microenvironments. Measure IC50 values and off-target effects via kinase profiling .
  • In vivo : Employ xenograft models with dosing regimens reflecting AT-IAP’s pharmacokinetics. Monitor tumor regression and survival rates, but include controls for immune response confounding factors .
  • Methodological rigor : Adopt blinded scoring for histopathological analyses and validate findings across multiple model systems .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., X-ray vs. NMR results) be resolved during AT-IAP optimization?

Contradictions often arise from differences in experimental conditions or dynamic binding behaviors. To address this:

Triangulate data : Combine X-ray (static snapshots) with NMR (solution-state dynamics) and molecular dynamics simulations (theoretical flexibility) .

Iterative validation : Redesign analogs based on conflicting data and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Contextualize findings : Assess whether discrepancies reflect physiological irrelevance (e.g., crystallization artifacts) .

Q. What strategies ensure specificity of AT-IAP for XIAP/cIAP1 over other IAP family members?

  • Structural profiling : Use comparative homology modeling to identify unique binding pockets in XIAP/cIAP1 vs. survivin or ML-IAP.
  • Functional screens : Test AT-IAP against a panel of IAP proteins in competitive binding assays.
  • CRISPR knockouts : Validate target specificity by comparing apoptosis induction in wild-type vs. XIAP/cIAP1-deficient cells .

Q. How can predictive modeling improve the design of proline-mimetic scaffolds like AT-IAP?

  • Fragment-based design : Start with low-affinity fragments and use free-energy perturbation (FEP) calculations to prioritize synthetic targets .
  • ADMET optimization : Integrate QSAR models to predict bioavailability and toxicity early in the design phase.
  • Validation loop : Iterate between synthesis, in silico predictions, and experimental testing to refine scaffold interactions .

Methodological Considerations

Q. What ethical guidelines apply to preclinical studies of AT-IAP in animal models?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and sample size justification.
  • Data transparency : Disclose all negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
  • Ethical review : Obtain approval from institutional animal care committees and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Q. How should researchers address reproducibility challenges in AT-IAP studies?

  • Standardize protocols : Document buffer conditions, cell passage numbers, and assay temperatures meticulously.
  • Open data : Share crystallography coordinates (PDB) and NMR chemical shifts in public repositories.
  • Collaborative validation : Replicate key findings in independent labs using identical compound batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-Iap
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